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Halocidin precursorB -

Halocidin precursorB

Catalog Number: EVT-245687
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Molecular Weight:
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Product Introduction

Overview

Halocidin precursor B is a peptide derived from marine organisms, particularly known for its antimicrobial properties. It is part of a broader class of antimicrobial peptides that have garnered attention for their potential applications in medicine and biotechnology. Halocidin precursor B is characterized by its unique amino acid sequence and structural features that contribute to its biological activity.

Source

Halocidin precursor B is primarily isolated from marine invertebrates, such as certain species of sea slugs and other mollusks. These organisms produce a variety of antimicrobial peptides as a defense mechanism against pathogens, including bacteria and fungi. The specific source of Halocidin precursor B has been linked to the marine environment, where it plays a crucial role in the organism's immune response.

Classification

Halocidin precursor B falls under the classification of antimicrobial peptides, which are small proteins typically ranging from 12 to 50 amino acids in length. These peptides are categorized based on their structure, mechanism of action, and spectrum of activity against various microorganisms. Halocidin precursor B is particularly noted for its efficacy against fungal infections.

Synthesis Analysis

Methods

The synthesis of Halocidin precursor B can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide sequence.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a resin, followed by sequential addition of protected amino acids. The protecting groups are removed after each addition to allow for coupling reactions.
  2. Recombinant DNA Technology: This approach utilizes genetically modified organisms to express the peptide. The gene encoding Halocidin precursor B is inserted into a suitable vector and introduced into host cells, which then produce the peptide.
Molecular Structure Analysis

Structure

Halocidin precursor B possesses a distinct molecular structure characterized by specific amino acid sequences that confer its antimicrobial properties. The peptide typically exhibits an amphipathic nature, allowing it to interact with lipid membranes effectively.

Data

The molecular weight of Halocidin precursor B is approximately 2 kDa, and it consists of a sequence that includes both hydrophobic and hydrophilic regions, which are critical for its interaction with microbial membranes.

Chemical Reactions Analysis

Reactions

Halocidin precursor B participates in various chemical reactions that enhance its antimicrobial activity. These include interactions with microbial cell membranes leading to membrane disruption.

Technical Details

  1. Membrane Disruption: The peptide inserts itself into the lipid bilayer of microbial cells, causing pore formation that results in leakage of intracellular contents.
  2. Cell Wall Binding: Initial binding to the cell wall is crucial for its candidacidal activity, facilitating subsequent steps in its mechanism of action.
Mechanism of Action

Process

The mechanism of action for Halocidin precursor B involves several steps:

  1. Binding: The peptide binds to the surface of microbial cells.
  2. Membrane Insertion: Following binding, it inserts into the membrane.
  3. Pore Formation: This leads to the formation of pores, resulting in cell lysis and death.

Data

Studies indicate that Halocidin precursor B exhibits strong antifungal activity against Candida species, with effective concentrations reported in micromolar ranges.

Physical and Chemical Properties Analysis

Physical Properties

Halocidin precursor B is typically soluble in aqueous environments due to its polar amino acids but may exhibit variable solubility depending on the pH and ionic strength of the solution.

Chemical Properties

  • Molecular Weight: Approximately 2 kDa
  • Isoelectric Point: Varies based on amino acid composition
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses have shown that Halocidin precursor B maintains its activity across a range of environmental conditions, making it suitable for various applications.

Applications

Halocidin precursor B has significant scientific uses, particularly in:

  • Antifungal Treatments: Its potent activity against fungal pathogens positions it as a candidate for developing new antifungal therapies.
  • Biotechnology: It can be utilized in creating novel antimicrobial agents or as a model for designing synthetic peptides with enhanced properties.
  • Research: Studies on Halocidin precursor B contribute to understanding immune responses in marine organisms and the development of new therapeutic strategies against resistant pathogens.
Molecular Characterization of Halocidin Precursor B

cDNA Cloning and Transcriptional Regulation in Halocynthia aurantium

The full-length cDNA encoding halocidin precursor B was cloned from the pharyngeal tissue of the tunicate Halocynthia aurantium using a combination of RT-PCR and 5'-RACE-PCR techniques. The cDNA sequence spans 453 base pairs (bp), comprising a 54-bp 5'-untranslated region (UTR) and a single 288-bp open reading frame (ORF) encoding a 96-amino acid prepropeptide with a predicted molecular mass of 10.37 kDa. The ORF includes a 21-residue N-terminal signal peptide, the mature halocidin sequence (comprising both 18-mer and 15-mer subunits), and a 56-residue anionic C-terminal extension peptide [1] [2]. Degenerate primers designed against the conserved sequence His-His-Gly-Leu-Asn-Cys-Ala enabled targeted amplification, confirming tissue-specific expression. Transcriptional analysis revealed constitutive expression in hemocytes and pharyngeal tissues, with no induction requirements observed under baseline physiological conditions, indicating a fundamental role in innate immunity [1] [6].

Table 1: Structural Features of Halocidin Precursor B cDNA

FeatureSpecification
Total cDNA Length453 bp
5'-UTR Length54 bp
Open Reading Frame (ORF)288 bp
Encoded Prepropeptide96 amino acids
Predicted Molecular Mass10.37 kDa
Functional DomainsSignal peptide (21 aa), Mature halocidin subunits (18-mer + 15-mer), C-terminal extension (56 aa)

Genomic Architecture and Signal Sequence Homology with Ci-META4

Halocidin precursor B exhibits significant genomic architectural homology with Ci-META4, a protein encoded by the Ci-meta4 gene in the tunicate Ciona intestinalis. The highest conservation occurs within the 21-residue signal peptide domain, sharing 76% sequence identity. This signal sequence directs co-translational translocation to the endoplasmic reticulum and is proteolytically cleaved during maturation. Despite this N-terminal homology, the mature peptide regions of halocidin and Ci-META4 show no detectable sequence similarity, suggesting divergent functional specialization after evolutionary divergence [1] [9].

A helical wheel projection of the Ci-META4 N-terminal domain reveals an α-helical amphipathic structure with spatially segregated cationic and hydrophobic residues—a hallmark of membrane-targeting antimicrobial peptides. This structural insight led to the hypothesis that the N-terminus of Ci-META4 could possess intrinsic antimicrobial activity, later confirmed via synthetic peptide assays (see Section 1.3) [1] [2].

Table 2: Signal Sequence Homology Between Halocidin Precursor B and Ci-META4

ParameterHalocidin Precursor BCi-META4
Signal Peptide Length21 residues21 residues
Sequence Identity76%Reference
Key Conserved MotifsHydrophobic core (Leu, Val, Ala), Cleavage site (Ala-X-Ala↓)Identical motifs
Mature Peptide HomologyNoneNone

Post-Translational Processing Mechanisms of the Precursor Protein

Maturation of halocidin precursor B involves a tightly regulated sequence of post-translational modifications:

  • Signal Peptide Cleavage: The 21-residue signal peptide is removed co-translationally by signal peptidases in the endoplasmic reticulum, yielding a 75-residue propeptide [1] [6].
  • Proteolytic Liberation of Subunits: Endoproteases cleave the propeptide at specific sites to release the 18-mer (WLNALLHHGLNCAKGVLA) and 15-mer (ALLHHGLNCAKGVLA) monomers. This step occurs in hemocyte granules or secretory vesicles [6] [9].
  • Disulfide Bond Formation: A single interchain cystine bond forms between Cys residues (Cys¹² in the 18-mer; Cys⁹ in the 15-mer), stabilizing the bioactive heterodimer [3] [6].
  • C-Terminal Amidation: The C-terminal glycine residue of both subunits undergoes amidation, a modification critical for enhancing cationic charge and microbial membrane interaction [7].

The anionic 56-residue C-terminal extension likely functions as an inhibitory chaperone, preventing premature activation of the peptide within secretory pathways. Its removal is essential for antimicrobial functionality [1].

Table 3: Post-Translational Processing Steps of Halocidin Precursor B

Processing StageEnzyme/MechanismFunctional Outcome
Signal Peptide RemovalSignal peptidaseER translocation
Subunit CleavageSubtilisin-like endoproteasesRelease of 18-mer and 15-mer monomers
Disulfide Bond FormationOxidoreductasesHeterodimer stabilization
C-Terminal AmidationPeptidylglycine α-amidating monooxygenase (PAM)Charge enhancement and target affinity
C-Terminal Extension RemovalExoproteasesActivation of antimicrobial activity

Tissue-Specific Expression Patterns in Tunicate Hemocytes and Pharyngeal Tissue

Halocidin precursor B expression is anatomically restricted to immunologically active tissues. Hemocytes (circulating immune cells) serve as the primary site of synthesis, where the peptide is stored in cytoplasmic granules for rapid release upon microbial challenge. Parallel expression occurs in pharyngeal tissue, which interfaces directly with seawater and potential pathogens during filter-feeding. This tissue also harbors hemocytes within its vascular network, reinforcing local defense capabilities [1] [9].

Transcript quantification via RT-PCR demonstrates 5-fold higher expression in hemocytes compared to pharyngeal tissue. In situ hybridization localizes precursor mRNA exclusively to granular hemocytes, absent in epithelial or stromal cells. This compartmentalized expression aligns with the tunicate’s innate immune strategy, concentrating defense molecules in frontline tissues exposed to environmental microbes [1] [2].

Table 4: Tissue-Specific Expression Profile of Halocidin Precursor B

TissueExpression LevelCellular LocalizationFunctional Significance
HemocytesHigh (++++)Cytoplasmic granulesStorage for rapid antimicrobial response
Pharyngeal TissueModerate (++)Infiltrating hemocytesFirst-line defense during filter-feeding
Digestive GlandUndetectableN/ANot part of core immune response
Tunic MatrixUndetectableN/ABarrier defense not mediated by halocidin

The discovery of halocidin precursor B underscores the sophisticated evolution of host defense molecules in marine invertebrates. Its unique maturation pathway and tissue-specific deployment offer insights for developing novel anti-infective agents targeting multidrug-resistant pathogens [4] [8].

Properties

Product Name

Halocidin precursorB

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